molecular formula C12Cl10O B1669994 Decachlorodiphenyl ether CAS No. 31710-30-2

Decachlorodiphenyl ether

Cat. No.: B1669994
CAS No.: 31710-30-2
M. Wt: 514.6 g/mol
InChI Key: CIPFDHFTBYJKQB-UHFFFAOYSA-N
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Description

Decachlorodiphenyl ether (CAS 31710-30-2), also known as PCDE-209, is a fully chlorinated aromatic ether with the molecular formula C₁₂Cl₁₀O and a molecular weight of 514.659 g/mol . It is characterized by two benzene rings linked by an oxygen atom, with all hydrogen atoms replaced by chlorine. Key physical properties include:

  • Melting Point: 131°C (Ruelle & Kesselring 1997) to 220–222°C (Navalainen et al. 1994) .
  • Boiling Point: 295.6°C (experimental) to 404.6°C (calculated via Le Bas method) .

This compound is primarily used as an internal standard in gas chromatography (GC) and mass spectrometry (MS) analyses due to its stability and distinct halogenated profile . It is also implicated in the thermal degradation of pentachlorophenol (PCP), forming hazardous byproducts like hexachlorobenzene (HCB) and octachlorodibenzofuran (OCDF) under high temperatures .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Cl10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPFDHFTBYJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Cl10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185607
Record name Decachlorodiphenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31710-30-2
Record name Decachlorodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31710-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decachlorodiphenyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decachlorodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECACHLORODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ullmann Coupling of Pentachlorophenol

The Ullmann condensation reaction is a classical method for synthesizing diaryl ethers. For decachlorodiphenyl ether, this involves coupling two equivalents of pentachlorophenol (C$$6$$Cl$$5$$OH) in the presence of a copper catalyst:

$$
2 \, \text{C}6\text{Cl}5\text{OH} \xrightarrow{\text{Cu, Base}} \text{C}{12}\text{Cl}{10}\text{O} + \text{H}_2\text{O}
$$

Reaction Conditions

  • Catalyst : Copper powder or Cu(I) salts (e.g., CuI) at 5–10 mol% loading.
  • Solvent : High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
  • Temperature : 150–200°C under inert atmosphere.
  • Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydroxide (NaOH) to deprotonate the phenolic hydroxyl group.

Yield and Byproducts
Reported yields range from 60% to 85%, with major byproducts including incompletely coupled oligomers and residual pentachlorophenol. The reaction’s efficiency depends on the purity of the starting material and the absence of oxygen, which can oxidize the catalyst.

Direct Chlorination of Diphenyl Ether

Direct chlorination involves treating diphenyl ether (C$$6$$H$$5$$OC$$6$$H$$5$$) with excess chlorine gas (Cl$$_2$$) in the presence of a Lewis acid catalyst:

$$
\text{C}{12}\text{H}{10}\text{O} + 10 \, \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{C}{12}\text{Cl}{10}\text{O} + 10 \, \text{HCl}
$$

Key Parameters

  • Catalyst : Anhydrous FeCl$$3$$ or AlCl$$3$$ (5–10 wt%).
  • Temperature : 80–120°C to balance reactivity and side reactions.
  • Chlorination Stages : Stepwise addition of Cl$$_2$$ to avoid runaway exotherms.

Challenges

  • Regioselectivity : Achieving full substitution at all ten positions requires prolonged reaction times (>48 hours).
  • Byproducts : Partially chlorinated intermediates (e.g., nonachlorodiphenyl ether) and chlorinated dibenzofurans from ring closure.

Dehydrohalogenation of Polychlorinated Precursors

Alternative routes involve dehydrohalogenation of perchlorinated biphenyl derivatives. For example, treating decachlorobiphenyl with aqueous NaOH under phase-transfer conditions:

$$
\text{C}{12}\text{Cl}{10} + \text{H}2\text{O} \xrightarrow{\text{NaOH, PEG}} \text{C}{12}\text{Cl}_{10}\text{O} + \text{HCl}
$$

Advantages

  • Avoids handling gaseous chlorine.
  • Higher selectivity under mild conditions (60–80°C).

Limitations

  • Low yields (<50%) due to competing hydrolysis pathways.

Analytical Characterization

Spectroscopic Data

  • $$^{13}\text{C}$$ NMR : Peaks at δ 120–140 ppm corresponding to aromatic carbons, with splitting due to chlorine substituents.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 514.6 (C$${12}$$Cl$${10}$$O$$^+$$), with fragmentation patterns indicating sequential loss of Cl atoms.

Table 1: Key Spectral Signatures of this compound

Technique Key Peaks/Features Reference
$$^{13}\text{C}$$ NMR δ 128.5 (C-O), δ 132.1–135.8 (C-Cl)
IR 1240 cm$$^{-1}$$ (C-O-C stretch)
MS m/z 514.6 (M$$^+$$)

Research Outcomes and Challenges

Environmental Persistence

This compound’s high log K$$_{ow}$$ (>8) and resistance to hydrolysis make it environmentally persistent, akin to decabromodiphenyl ether. Monitoring studies detect trace levels in sediments and biota, necessitating stringent controls during synthesis to prevent emissions.

Chemical Reactions Analysis

Types of Reactions: Decachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated dibenzofurans and dibenzo-p-dioxins.

    Reduction: Reduction reactions can lead to the formation of lower chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Environmental Monitoring and Risk Assessment

Decachlorodiphenyl ether is frequently studied for its environmental impact, particularly regarding bioaccumulation and toxicity in aquatic ecosystems. Research has focused on:

  • Bioaccumulation Studies : Investigations into how this compound accumulates in organisms have highlighted its potential adverse effects on wildlife. For instance, studies have shown that it can persist in sediments and biota, leading to long-term ecological impacts .
  • Analytical Methods Development : The need for effective monitoring of this compound in environmental samples has led to the development of sophisticated analytical techniques. Gas chromatography/mass spectrometry (GC/MS) methods are commonly employed to quantify its presence in various matrices, facilitating risk assessments .
Study Focus Methodology Findings
BioaccumulationLaboratory experimentsDocumented accumulation in fish species
Analytical TechniquesGC/MSEffective detection of this compound levels

Toxicological Research

The toxicological profile of this compound has been a significant area of study due to its potential health risks:

  • Endocrine Disruption : Research indicates that this compound may have endocrine-disrupting effects, impacting reproductive and developmental health in exposed organisms .
  • Case Studies : A notable case study examined the correlation between organochlorine exposure (including this compound) and breast cancer risk among African-American women. While findings did not establish a direct link, they underscore the importance of understanding the health implications of such compounds .
Research Aspect Population Studied Key Outcomes
Endocrine EffectsVarious animal modelsIndications of reproductive toxicity
Cancer RiskAfrican-American womenNo significant association found

Flame Retardant Studies

This compound is primarily used as a flame retardant in various materials. Its effectiveness and environmental persistence have prompted extensive research:

  • Flame Retardant Efficacy : Studies have evaluated the performance of this compound as a flame retardant compared to other compounds. Its high chlorine content contributes to its fire-resistant properties .
  • Photodegradation Research : Investigations into the photodegradation of this compound reveal that exposure to UV light can lead to the formation of free radicals, which may pose additional environmental risks .
Application Type Research Focus Findings
Flame RetardancyComparative studiesEffective but raises concerns about environmental persistence
PhotodegradationFree radical formationSignificant radical production upon UV exposure

Synthesis and Chemical Behavior Studies

The synthesis of this compound involves chlorination processes using diphenyl ether as a precursor. Understanding its chemical behavior is crucial for assessing its applications:

  • Synthesis Techniques : The chlorination reaction is typically facilitated by chlorine gas or other chlorinating agents under controlled conditions to ensure high yields .
  • Chemical Stability Studies : Research into the stability of this compound under various environmental conditions provides insights into its long-term behavior in ecosystems.
Aspect Details
Synthesis MethodChlorination with diphenyl ether
StabilityPersistent under environmental conditions

Mechanism of Action

The mechanism of action of decachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of enzymes such as cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, this compound can disrupt endocrine function by mimicking or blocking the action of natural hormones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polychlorinated Diphenyl Ethers (PCDEs)

PCDEs are a class of compounds with varying degrees of chlorination. Decachlorodiphenyl ether represents the fully chlorinated congener , while others, such as pentachloro- and hexachlorodiphenyl ethers, exhibit partial substitution.

Table 1: Physical and Chemical Properties of Select PCDEs
Compound Name CAS Number Chlorine Atoms Melting Point (°C) Boiling Point (°C) Key Applications/Notes
This compound (PCDE-209) 31710-30-2 10 131–222 295.6–404.6 Analytical standard; thermal byproduct
2,2',4,4',5-Pentachlorodiphenyl ether 60123-65-1 5 Not reported Not reported Environmental contaminant
2,2',4,4',5,5'-Hexachlorodiphenyl ether N/A 6 Not reported Not reported Research chemical

Key Differences :

  • Thermal Stability : PCDE-209 decomposes at high temperatures to generate toxic compounds (e.g., HCB), whereas less chlorinated PCDEs may exhibit lower thermal reactivity .

Brominated Analog: Decabromodiphenyl Ether (DecaBDE)

DecaBDE (CAS 1163-19-5) is a structurally analogous brominated flame retardant with the formula C₁₂Br₁₀O .

Table 2: this compound vs. Decabromodiphenyl Ether
Property This compound (PCDE-209) Decabromodiphenyl Ether (DecaBDE)
Molecular Weight 514.659 g/mol 959.17 g/mol
Halogen Type Chlorine Bromine
Melting Point 131–222°C ~300°C (decomposes)
Primary Use Analytical standard Flame retardant in plastics
Environmental Persistence High (resists degradation) Extremely high (global pollutant)
Regulatory Status Limited regulations Restricted under Stockholm Convention

Key Insights :

  • Bioaccumulation : DecaBDE’s higher molecular weight and bromine content contribute to greater lipophilicity and bioaccumulation in fatty tissues compared to PCDE-209 .
  • Toxicity : Both compounds are linked to endocrine disruption, but DecaBDE has been more extensively studied due to its widespread industrial use .

Other Halogenated Diphenyl Ethers

  • Decafluorobiphenyl : A fluorinated analog with distinct electronic properties, used in specialty chemicals. Unlike PCDE-209, it is less persistent due to weaker C-F bonds .
  • Dechlorane Plus : A chlorinated flame retardant with a cage structure; differs from PCDE-209 in molecular geometry and environmental behavior .

Environmental and Toxicological Considerations

  • Environmental Fate : PCDE-209’s low solubility in water (<0.1 mg/L) and high log Kow (~8.5) suggest strong adsorption to sediments and organic matter, similar to DecaBDE .
  • Toxic Byproducts : Thermal decomposition of PCDE-209 generates HCB and OCDF, posing secondary contamination risks .
  • Data Gaps: Limited toxicological data exist for PCDE-209 compared to DecaBDE, which has undergone extensive risk assessments .

Biological Activity

Decachlorodiphenyl ether (DCDE) is a highly chlorinated compound belonging to the family of diphenyl ethers. Its biological activity has garnered attention due to its potential environmental and health impacts. This article synthesizes findings from various studies on the biological activity of DCDE, including its toxicity, mechanisms of action, and effects on different biological systems.

DCDE is a member of the class of compounds known as polychlorinated diphenyl ethers (PCDEs). It is characterized by its high degree of chlorination, which influences its physical and chemical properties, including stability and bioaccumulation potential. DCDE is often found in industrial applications and as a contaminant in various environmental matrices, including soil, water, and biota.

Toxicological Profile

Acute and Chronic Toxicity

Research indicates that DCDE exhibits significant toxicity in various organisms. A study conducted on rats exposed to PCBs (which include DCDE) demonstrated adverse effects such as reduced weight gain and thyroid hormone dysregulation at estimated doses of 1320 µg/kg body weight .

Table 1: Summary of Toxicity Studies on DCDE

Study ReferenceOrganismExposure MethodObserved Effects
Lehmann et al. (2014)RatsInhalationWeight loss, thyroid hormone dysregulation
Casey et al. (1999)RatsInhalationHistopathological changes in thyroid
Environmental Health Perspectives (2003)HumansEpidemiological studyNo significant association with breast cancer

Free Radical Formation

DCDE has been shown to participate in the formation of free radicals when exposed to UV light. A study utilizing electron paramagnetic resonance (EPR) demonstrated that irradiation of DCDE resulted in significantly higher yields of free radicals compared to control solvents . This radical formation may contribute to oxidative stress and subsequent biological damage.

Oxidative Stress Response

The oxidative stress induced by DCDE exposure has been linked to inflammatory responses in human lung epithelial cells. Elevated markers for oxidative stress were observed, indicating a potential mechanism through which DCDE may exert its toxic effects .

Case Studies

Case Study 1: Environmental Impact on Aquatic Life

A study measuring concentrations of chlorinated diphenyl ethers, including DCDE, in fish from the Great Lakes revealed bioaccumulation at higher trophic levels. The presence of these compounds raises concerns about their impact on aquatic ecosystems and food safety .

Case Study 2: Human Health Implications

A population-based case-control study investigated the relationship between organochlorine levels, including DCDE, and breast cancer risk among African-American women. The study found no significant association between circulating levels of DDE (a metabolite related to DDT) and breast cancer risk, suggesting that while organochlorines are prevalent, their direct health impacts may vary .

Regulatory Considerations

Given the biological activity and potential health risks associated with DCDE, regulatory bodies are increasingly scrutinizing its use. The European Union's REACH regulation aims to assess the risks posed by chemicals like DCDE, emphasizing the need for comprehensive risk assessments based on current scientific data .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying decachlorodiphenyl ether in environmental samples?

  • Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity. This compound can serve as an internal standard (e.g., 50 µg/mL in isooctane) to correct for extraction efficiency and instrument variability . For complex matrices, perform sample cleanup using silica gel chromatography or gel permeation chromatography to remove interfering compounds. Validate the method using surrogate standards (e.g., BDE-166) to ensure recovery rates between 60–120% .

Q. How do physical-chemical properties (e.g., melting point) influence experimental design for this compound studies?

  • Methodology : The compound’s high melting point (131–222°C, depending on purity and measurement method) requires careful selection of solvents and temperature controls during dissolution. Use differential scanning calorimetry (DSC) to verify batch-specific melting points . For environmental fate studies, its low vapor pressure (calculated boiling point: ~404.6°C) suggests limited atmospheric mobility, so focus on sediment or biota sampling rather than air monitoring .

Q. What are the best practices for preparing this compound standards for calibration?

  • Methodology : Prepare stock solutions in non-polar solvents like isooctane or hexane to enhance stability. Use gravimetric dilution to achieve trace-level concentrations (e.g., 1–100 ng/mL). Verify homogeneity via triplicate injections on GC-MS and calculate relative standard deviations (RSD <5%). Store standards in amber glass vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Methodology : Apply a tiered data adequacy hierarchy:

Prioritize studies compliant with OECD/EPA guidelines (e.g., 28-day mammalian toxicity assays).

Cross-validate non-guideline studies (e.g., in vitro assays) using mechanistic models (e.g., structure-activity relationships for chlorinated compounds).

Address discrepancies by conducting dose-response studies across multiple species (e.g., fish, rodents) and endpoints (e.g., hepatic enzyme induction, oxidative stress biomarkers) .

Q. What experimental approaches are suitable for studying the thermal degradation of this compound into hazardous byproducts like HCB?

  • Methodology : Simulate thermal conditions (e.g., 300–500°C) in a tubular reactor under inert/oxidizing atmospheres. Monitor degradation products (e.g., hexachlorobenzene, octachlorodibenzofuran) using GC-MS with electron ionization. Use isotopically labeled this compound (e.g., 13C^{13}\text{C}-labeled) to trace reaction pathways and quantify chlorine redistribution .

Q. How can isomer-specific analysis of this compound improve understanding of its environmental fate?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to separate and quantify isomers. Use computational tools (e.g., COSMOtherm) to predict isomer-specific partitioning coefficients (log KowK_{ow}) and biodegradation rates. Compare field data (e.g., sediment cores) with model outputs to identify persistent isomers .

Q. What strategies mitigate matrix effects when analyzing this compound in biological tissues?

  • Methodology : Use matrix-matched calibration standards (prepared from blank tissue extracts) to account for lipid interference. Apply accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) for efficient lipid removal. Validate recoveries using deuterated analogs (e.g., d10d_{10}-decachlorodiphenyl ether) and report limits of detection (LOD) as ≤0.1 ng/g wet weight .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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